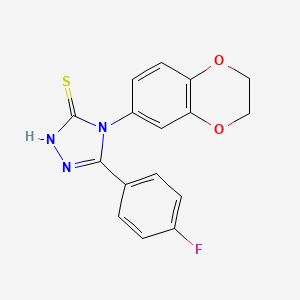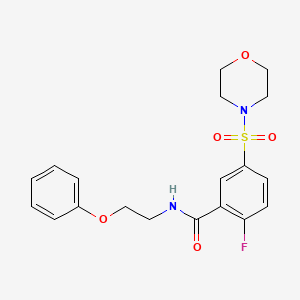![molecular formula C21H26N2O5S B11056698 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide](/img/structure/B11056698.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide is a complex organic compound with a molecular formula of C22H28N2O5S. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a prolinamide structure. The compound’s unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide involves multiple steps, typically starting with the preparation of the dimethoxyphenyl sulfonyl chloride. This intermediate is then reacted with N-(1-phenylethyl)prolinamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide can be compared with other sulfonyl-containing compounds, such as:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(4-piperidin-1-ylcarbonyl)phenyl]prolinamide:
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(1-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-15(16-8-5-4-6-9-16)22-21(24)18-10-7-13-23(18)29(25,26)20-14-17(27-2)11-12-19(20)28-3/h4-6,8-9,11-12,14-15,18H,7,10,13H2,1-3H3,(H,22,24) |
InChI Key |
ODXLSRDHYOCAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11056620.png)
![7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11056621.png)

![Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B11056644.png)
![8-(4-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11056648.png)
![3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11056654.png)
![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056661.png)
![5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-](/img/structure/B11056670.png)

![2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
![N-(3-fluorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056687.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11056699.png)

